N-(2-(cyclohex-1-en-1-yl)ethyl)-5-methyl-4-(N-methylsulfamoyl)furan-2-carboxamide
Description
N-(2-(cyclohex-1-en-1-yl)ethyl)-5-methyl-4-(N-methylsulfamoyl)furan-2-carboxamide is a furan-derived carboxamide featuring a 2,5-disubstituted furan core. The molecule is characterized by:
- 5-methyl substitution on the furan ring, which may enhance steric bulk and influence electronic properties.
- N-(2-(cyclohex-1-en-1-yl)ethyl)carboxamide side chain, introducing a partially unsaturated cyclohexene moiety that could modulate lipophilicity and conformational flexibility.
While direct pharmacological or pesticidal data for this compound are unavailable in the provided evidence, its structural motifs align with bioactive furancarboxamides documented in agrochemical and medicinal chemistry literature.
Properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-5-methyl-4-(methylsulfamoyl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4S/c1-11-14(22(19,20)16-2)10-13(21-11)15(18)17-9-8-12-6-4-3-5-7-12/h6,10,16H,3-5,7-9H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDJLJGSVTZXJSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C(=O)NCCC2=CCCCC2)S(=O)(=O)NC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(cyclohex-1-en-1-yl)ethyl)-5-methyl-4-(N-methylsulfamoyl)furan-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound's chemical structure can be summarized as follows:
- IUPAC Name : this compound
- Molecular Formula : C15H21N3O3S
- Molecular Weight : 319.41 g/mol
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Research indicates that this compound may inhibit specific enzymes involved in inflammatory pathways, particularly those associated with the NLRP3 inflammasome. This inhibition can lead to reduced production of pro-inflammatory cytokines such as IL-1β and IL-18 .
- Antimicrobial Properties : Preliminary studies suggest that the compound exhibits antimicrobial activity against various bacterial strains, potentially making it a candidate for antibiotic development .
- Anticancer Activity : There is emerging evidence that compounds with similar structures have shown cytotoxic effects against cancer cell lines. The mechanism may involve apoptosis induction through mitochondrial pathways and disruption of cell cycle progression .
Case Studies
Several studies have explored the biological effects of similar compounds, providing insights into potential applications:
- Study on NLRP3 Inflammasome Inhibition : A study highlighted the role of NLRP3 inflammasome inhibitors in reducing neuroinflammation in models of Alzheimer’s disease. The findings suggest that compounds targeting this pathway may help mitigate neurodegenerative processes .
- Antimicrobial Efficacy : A recent investigation into novel sulfonamide derivatives revealed promising antimicrobial activities against resistant strains of bacteria, indicating that modifications similar to those in this compound could enhance efficacy .
Data Table
The following table summarizes key findings from various studies related to the biological activity of similar compounds:
Comparison with Similar Compounds
Furan vs. Benzofuran Core
Substituent Effects
- Sulfamoyl vs.
- Cyclohexenyl vs. Cyclohexyl Chains : The cyclohex-1-en-1-yl group in the target introduces unsaturation, likely increasing rigidity and reducing lipophilicity compared to furmecyclox’s cyclohexyl moiety .
- Nitro vs. Methylsulfamoyl Groups : ’s nitro group is strongly electron-withdrawing, whereas the methylsulfamoyl in the target may exhibit mixed electronic effects (moderate electron withdrawal via sulfonamide and electron donation from methyl) .
Conformational and Crystallographic Behavior
- In N-(2-nitrophenyl)furan-2-carboxamide (), the trans amide conformation and intramolecular N–H⋯O interactions stabilize a near-planar central fragment . The target’s methylsulfamoyl group and bulky cyclohexenylethyl chain may disrupt this planarity, altering crystal packing or binding interactions.
Research Findings and Data Tables
Hypothetical Physicochemical Properties (Inferred from Analogues)
Q & A
Q. What synthetic strategies are recommended for preparing N-(2-(cyclohex-1-en-1-yl)ethyl)-5-methyl-4-(N-methylsulfamoyl)furan-2-carboxamide with high purity?
Methodological Answer :
- Stepwise functionalization : Begin with furan-2-carboxylic acid derivatives. Introduce the sulfamoyl group via sulfonylation using methylsulfamoyl chloride under anhydrous conditions (e.g., acetonitrile, reflux, 3–5 h) .
- Cyclohexene side-chain coupling : Employ carbodiimide-mediated amide bond formation between 2-(cyclohex-1-en-1-yl)ethylamine and the activated furan-2-carboxylic acid intermediate. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) .
- Purification : Use column chromatography (silica gel, gradient elution with dichloromethane/methanol) followed by recrystallization from ethanol/water (80:20) to achieve >95% purity. Validate purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) .
Q. How can structural confirmation of this compound be achieved, particularly regarding the sulfamoyl group and cyclohexene geometry?
Methodological Answer :
- Spectroscopic analysis :
- X-ray crystallography : Resolve cyclohexene conformation (chair vs. boat) and intramolecular interactions (e.g., hydrogen bonding between sulfamoyl NH and furan oxygen). Compare with structurally similar compounds (e.g., N-(2-nitrophenyl)furan-2-carboxamide, which exhibits planar amide conformations and dihedral angles <10° between aromatic rings) .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data across different assay systems (e.g., enzyme inhibition vs. cellular models)?
Methodological Answer :
- Assay standardization :
- Enzyme inhibition : Use recombinant enzymes (e.g., sulfotransferases) under controlled pH and cofactor conditions (e.g., 3’-phosphoadenosine-5’-phosphosulfate). Measure IC₅₀ via fluorescence polarization .
- Cellular assays : Account for membrane permeability by comparing activity in wild-type vs. transporter-deficient cell lines. Use LC-MS to quantify intracellular compound levels .
- Data normalization : Apply Z-factor analysis to validate assay robustness and exclude false positives/negatives due to solvent effects (e.g., DMSO tolerance <0.1%) .
Q. What experimental designs are optimal for studying structure-activity relationships (SAR) of the cyclohexene and sulfamoyl moieties?
Methodological Answer :
- Systematic substitution :
- Cyclohexene modifications : Synthesize analogs with cyclohexane (saturated) or bicyclo[3.1.0]hexanyl scaffolds to assess ring strain effects on target binding .
- Sulfamoyl variants : Replace N-methylsulfamoyl with sulfonic acid or sulfonamide groups to evaluate electrostatic interactions. Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics .
- 3D-QSAR modeling : Align compounds using molecular docking (e.g., AutoDock Vina) into homology-modeled targets. Validate predictions with in vitro IC₅₀ data .
Q. How can researchers address discrepancies in solubility and stability profiles reported in different solvents?
Methodological Answer :
- Solubility screening : Use shake-flask method in PBS (pH 7.4), DMSO, and ethanol at 25°C. Quantify via UV-Vis at λ_max (~280 nm for furan derivatives) .
- Stability studies :
- Hydrolytic stability : Incubate in buffers (pH 1–9) at 37°C for 24 h. Monitor degradation via HPLC-MS; sulfamoyl groups are prone to hydrolysis under acidic conditions .
- Photostability : Expose to UV light (365 nm) for 48 h. Cyclohexene moieties may undergo [4+2] cycloaddition, forming dimers detectable by mass spectrometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
